2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide” is a complex organic molecule. It contains a 2,3-dihydrobenzofuran ring system, which is a saturated 5-membered oxygen heterocycle fused to a benzene ring . The molecule also contains a [1,2,4]triazolo[4,3-a]pyrazin ring system .
Synthesis Analysis
The synthesis of 2,3-dihydrobenzofurans involves several key steps, including the formation of the O-alkyl bond, the O-aryl bond, the aromatic ring, the aryl-C3 bond, and the alkyl C2–C3 bond . The synthetic approaches are classified according to the key bond(s) formed during the construction of the dihydrobenzofuran skeleton .Molecular Structure Analysis
The 2,3-dihydrobenzofuran (DHB) skeleton confers a rigid shape to a molecule, with a well-defined spatial arrangement of substituents . The ring-strain in the DHB system is moderate, and somewhat smaller than in the corresponding dihydrofuran system without the fused benzene ring .Chemical Reactions Analysis
The synthesis of 2,3-dihydrobenzofurans involves various chemical reactions, including cyclisation and catalysis . The synthetic approaches are classified according to the key bond(s) formed during the construction of the dihydrobenzofuran skeleton .Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Heterocyclic Compounds : The compound serves as a precursor or intermediate in the synthesis of various heterocyclic derivatives. Research demonstrates its utility in generating novel structures with potential biological activities. For example, the synthesis and characterization of related heterocyclic compounds have been explored, revealing insights into their chemical properties and reactivity (霍静倩 et al., 2016).
Antimicrobial and Antifungal Activities : Some studies focus on the antimicrobial and antifungal activities of novel compounds synthesized from related precursors. These activities are evaluated against various microorganisms, providing a basis for the development of new antimicrobial agents (S. Y. Hassan, 2013).
Anticancer Activities : Research also extends to the evaluation of anticancer properties. Compounds derived from similar structures have been tested for their potential to inhibit cancer cell growth, offering a promising avenue for anticancer drug development (S. Riyadh et al., 2013).
Insecticidal Properties : The compound's derivatives are investigated for their insecticidal effects against pests like the cotton leafworm, Spodoptera littoralis. This research contributes to finding new solutions for pest control in agriculture (A. Fadda et al., 2017).
Antioxidant Activities : Additionally, the synthesis of novel compounds incorporating the discussed chemical structure has been associated with antioxidant studies, exploring their capacity to scavenge free radicals and potentially contribute to combating oxidative stress-related diseases (Matloob Ahmad et al., 2012).
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-19(2)9-12-5-4-6-13(16(12)28-19)27-11-15(25)21-10-14-22-23-17-18(26-3)20-7-8-24(14)17/h4-8H,9-11H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCROKBVCDBLLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3=NN=C4N3C=CN=C4OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.